Etoperidone

Descripción

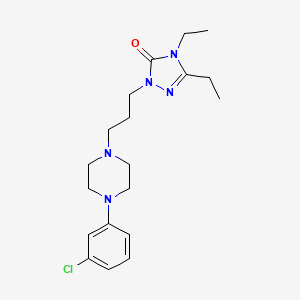

Structure

3D Structure

Propiedades

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBNNCFOBMGTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57775-22-1 (mono-hydrochloride) | |

| Record name | Etoperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023034 | |

| Record name | Etoperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

499ºC at 760mmHg | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

52942-31-1 | |

| Record name | Etoperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52942-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etoperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAI6MVO39Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

197-198 ºC | |

| Record name | Etoperidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Etoperidone's Mechanism of Action on Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoperidone is a phenylpiperazine derivative that has been investigated for its antidepressant properties. Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems, with a significant impact on serotonergic pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action at serotonin (5-HT) receptors, focusing on its binding affinity, functional activity, and the downstream signaling cascades it modulates. The pharmacological activity of its major active metabolite, meta-chlorophenylpiperazine (mCPP), is also considered, given its significant contribution to the overall effect of this compound.

Data Presentation: Quantitative Analysis of this compound's Interaction with Serotonin Receptors

The following tables summarize the quantitative data available for this compound and its active metabolite, mCPP, at key serotonin receptors and the serotonin transporter (SERT).

Table 1: this compound Binding Affinity (Ki) at Serotonin Receptors and Transporter

| Target | Kᵢ (nM) | Species | Radioligand | Tissue/System | Reference |

| 5-HT₁ₐ Receptor | 20.2 | Rat | [³H]8-OH-DPAT | Cerebral Cortical Synaptosomes | |

| 5-HT₂ₐ Receptor | 36 | Not Specified | Not Specified | Not Specified | |

| Serotonin Transporter (SERT) | 890 | Human | Not Specified | Not Specified |

Table 2: this compound In Vivo Functional Activity

| Assay | Endpoint | Value (mg/kg) | Species | Comments | Reference |

| 8-OH-DPAT-induced Reciprocal Forepaw Treading | ID₅₀ | 17.4 (IP) | Rat | Indicates 5-HT₁ₐ antagonistic activity. | |

| 5-HTP-induced Head Twitch Response | ED₅₀ | 2.89 (IP) | Mouse | Suggests 5-HT₂ₐ antagonistic activity. | |

| 5-HTP-induced Head Twitch Response | ED₅₀ | 2.29 (IP) | Rat | Suggests 5-HT₂ₐ antagonistic activity. |

Table 3: meta-Chlorophenylpiperazine (mCPP) Binding Affinity and Functional Activity

| Target | Kᵢ (nM) | Functional Activity | IC₅₀/EC₅₀ (nM) | Species | Reference |

| 5-HT₁ₐ Receptor | 18.9 | Antagonist/Weak Partial Agonist | ID₅₀ = 13.4 mg/kg (In vivo) | Rat | |

| 5-HT₂ₐ Receptor | Not Specified | Antagonist | Not Specified | Not Specified | |

| 5-HT₂C Receptor | Not Specified | Agonist | Not Specified | Not Specified | |

| Serotonin Transporter (SERT) | Not Specified | Appreciable Affinity | IC₅₀ = 230 | Human |

Core Mechanism of Action at Serotonin Receptors

This compound exhibits a multifaceted interaction with the serotonin system, acting as both a receptor antagonist and a weak reuptake inhibitor. Its pharmacological profile is significantly influenced by its active metabolite, mCPP.

5-HT₁ₐ Receptor: Antagonism/Weak Partial Agonism

This compound demonstrates a notable affinity for the 5-HT₁ₐ receptor, with a Kᵢ value of 20.2 nM in rat cerebral cortical synaptosomes. In vivo functional assays support a predominant antagonistic role. Specifically, this compound inhibits 8-OH-DPAT-induced reciprocal forepaw treading in rats with an ID₅₀ of 17.4 mg/kg, a model indicative of 5-HT₁ₐ receptor blockade. However, at high doses, marginal agonistic effects have been observed, suggesting a weak partial agonist profile cannot be entirely ruled out.

The 5-HT₁ₐ receptor is a Gᵢ/Gₒ-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By acting as an antagonist, this compound would block the effects of endogenous serotonin at this receptor, preventing the downstream signaling cascade.

5-HT₂ₐ Receptor: Antagonism

This compound is a potent antagonist of the 5-HT₂ₐ receptor, with a reported Kᵢ value of 36 nM. This antagonism is further supported by in vivo studies where this compound effectively inhibits the 5-HTP-induced head-twitch response in both mice and rats, with ED₅₀ values of 2.89 mg/kg and 2.29 mg/kg, respectively. The head-twitch response is a classic behavioral model for 5-HT₂ₐ receptor activation.

The 5-HT₂ₐ receptor is a Gᵩ/G₁₁-coupled receptor. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound's antagonism at this receptor would inhibit these signaling pathways.

Serotonin Transporter (SERT): Weak Inhibition

This compound also interacts with the serotonin transporter (SERT), albeit with lower affinity (Kᵢ = 890 nM) compared to its receptor binding. This suggests that this compound has a weak serotonin reuptake inhibitory effect, which may contribute to its overall antidepressant profile by increasing synaptic serotonin levels.

The Role of the Active Metabolite: m-Chlorophenylpiperazine (mCPP)

This compound is extensively metabolized to m-chlorophenylpiperazine (mCPP), a compound with its own distinct and potent serotonergic activity. mCPP has a complex pharmacological profile, acting as an agonist at 5-HT₂C receptors and an antagonist at 5-HT₂ₐ receptors. It also exhibits affinity for the 5-HT₁ₐ receptor, where it acts as an antagonist or weak partial agonist, and has an appreciable affinity for SERT (IC₅₀ = 230 nM). The combined actions of this compound and mCPP result in a complex modulation of the serotonin system.

Signaling Pathways

The interaction of this compound with 5-HT₁ₐ and 5-HT₂ₐ receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and how this compound modulates them.

Pharmacological Profile of Etoperidone and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoperidone, an atypical antidepressant, and its principal active metabolite, meta-chlorophenylpiperazine (mCPP), exhibit a complex pharmacological profile characterized by interactions with multiple neurotransmitter systems. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its metabolites, with a focus on their receptor binding affinities, enzyme inhibition profiles, and associated signaling pathways. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided to facilitate further research and drug development efforts.

Introduction

This compound is a second-generation antidepressant belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic effects are believed to be mediated through a dual action on the serotonergic system, involving both receptor blockade and inhibition of serotonin reuptake.[2] However, the clinical use of this compound has been limited due to a narrow therapeutic window and a significant side-effect profile. A substantial portion of its pharmacological activity is attributed to its primary active metabolite, m-chlorophenylpiperazine (mCPP), which itself displays a broad spectrum of activity at various serotonin receptors.[2] This guide delves into the detailed pharmacological characteristics of this compound and its metabolites to provide a foundational resource for researchers and drug development professionals.

Receptor Binding Profile

The affinity of this compound and its primary metabolite, mCPP, for various neurotransmitter receptors and transporters has been characterized using radioligand binding assays. The following tables summarize the available quantitative data (Ki and IC50 values).

Table 1: Receptor and Transporter Binding Affinities (Ki) of this compound

| Target | Ki (nM) | Species | Reference |

| 5-HT1A Receptor | 20.2 | Rat | [3] |

| 5-HT2A Receptor | 36 | Human | [4] |

| α1-Adrenergic Receptor | 38 | Human | [4] |

| α2-Adrenergic Receptor | 570 | Human | [4] |

| Dopamine D2 Receptor | 2,300 | Human | [4] |

| Histamine H1 Receptor | 3,100 | Human | [4] |

| Muscarinic Acetylcholine Receptors | >35,000 | Human | [4] |

| Serotonin Transporter (SERT) | 890 | Human | [4] |

| Norepinephrine Transporter (NET) | 20,000 | Human | [4] |

| Dopamine Transporter (DAT) | 52,000 | Human | [4] |

Table 2: Receptor and Transporter Binding Affinities (IC50/Ki) of m-Chlorophenylpiperazine (mCPP)

| Target | IC50/Ki (nM) | Species | Reference |

| 5-HT1A Receptor | 18.9 (Ki) | Rat | [3] |

| 5-HT1D Receptor | 360 (IC50) | Human | [5] |

| 5-HT2A Receptor | 1300 (IC50) | Human | [5] |

| 5-HT2C Receptor | - | - | [6] |

| α1-Adrenergic Receptor | 2500 (IC50) | Human | [5] |

| α2-Adrenergic Receptor | 570 (IC50) | Human | [5] |

| β-Adrenergic Receptors | >10,000 (IC50) | Human | [5] |

| Dopamine D1 Receptor | 24,000 (IC50) | Human | [5] |

| Dopamine D2 Receptor | 11,000 (IC50) | Human | [5] |

| Serotonin Transporter (SERT) | 230 (IC50) | Human | [7] |

Note: Data for other metabolites of this compound, such as OH-ethyl-etoperidone (M1) and OH-phenyl-etoperidone (M2), are not currently available in the public domain.

Metabolism and Enzyme Inhibition

This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.

Metabolic Pathways

In vitro studies with human hepatic S9 fractions have identified three primary metabolic pathways for this compound[8][9]:

-

Alkyl Hydroxylation: Formation of OH-ethyl-etoperidone (M1).

-

Phenyl Hydroxylation: Formation of OH-phenyl-etoperidone (M2).

-

N-dealkylation: Cleavage of the propyl side chain to yield m-chlorophenylpiperazine (mCPP, M8) and a triazole propyl aldehyde (M6).

These primary metabolites can undergo further metabolism.[8] CYP3A4 has been identified as the predominant enzyme responsible for the metabolism of this compound to its major metabolites, including mCPP.[8][10] The metabolism of this compound is significantly inhibited by the potent CYP3A4 inhibitor, ketoconazole.[8]

The primary active metabolite, mCPP, is further metabolized, with CYP2D6 playing a significant role.[11]

Enzyme Inhibition Profile

While the involvement of CYP enzymes in the metabolism of this compound and mCPP is established, comprehensive quantitative data on their inhibitory potential (IC50 or Ki values) is limited.

Table 3: Cytochrome P450 Inhibition

| Compound | Enzyme | Inhibition Data | Reference |

| This compound | CYP3A4 | Inhibition by ketoconazole observed | [8] |

| mCPP | CYP2D6 | - | - |

Signaling Pathways

The pharmacological effects of this compound and mCPP are initiated by their interaction with specific receptors, leading to the activation of intracellular signaling cascades.

Serotonin 5-HT2A Receptor Signaling

This compound is an antagonist at the 5-HT2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[12] Antagonism of this receptor by this compound would block the downstream signaling cascade initiated by serotonin.

Serotonin 5-HT2C Receptor Signaling

The active metabolite, mCPP, is an agonist at the 5-HT2C receptor.[6] This receptor is also coupled to the Gq/11 signaling pathway.[13] Agonism by mCPP would therefore activate this cascade.

α1-Adrenergic Receptor Signaling

This compound is also an antagonist of α1-adrenergic receptors.[4] These receptors are coupled to the Gq/11 signaling pathway, similar to the 5-HT2A and 5-HT2C receptors.[14][15] Blockade of these receptors by this compound would inhibit norepinephrine and epinephrine-mediated signaling.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human 5-HT2A receptor.

Materials:

-

Membrane preparation from cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin.

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound solutions at various concentrations.

-

96-well microplates.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare dilutions of the test compound in assay buffer.

-

In a 96-well microplate, add in the following order:

-

50 µL of assay buffer (for total binding) or 50 µL of mianserin solution (for non-specific binding).

-

50 µL of test compound dilution or assay buffer.

-

100 µL of membrane preparation.

-

50 µL of [3H]Ketanserin solution.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Allow the filters to dry.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CYP3A4 Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of a test compound on CYP3A4 activity using a fluorogenic substrate.

Materials:

-

Human liver microsomes (HLMs) or recombinant human CYP3A4.

-

CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC).

-

Positive control inhibitor: Ketoconazole.

-

NADPH regenerating system.

-

Assay buffer: Potassium phosphate buffer (100 mM, pH 7.4).

-

Test compound solutions at various concentrations.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare dilutions of the test compound and ketoconazole in assay buffer.

-

In a 96-well black microplate, pre-incubate the test compound or ketoconazole with HLMs or recombinant CYP3A4 and the NADPH regenerating system for 10 minutes at 37°C.

-

Initiate the reaction by adding the CYP3A4 substrate (BFC).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Measure the fluorescence of the product (7-hydroxy-4-(trifluoromethyl)coumarin) using a fluorescence plate reader (e.g., excitation at 409 nm, emission at 530 nm).

-

Calculate the percent inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatic in Vitro Metabolism of this compound, an Antidepressant Drug, in the Rat and Human|Airiti Library 華藝線上圖書館 [airitilibrary.com]

- 10. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trazodone - Wikipedia [en.wikipedia.org]

- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 13. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

Historical perspective of Etoperidone in neuroscience research

An In-depth Technical Guide to the Historical Perspective of Etoperidone in Neuroscience Research

Introduction

This compound is an atypical antidepressant developed in the 1970s by the Italian pharmaceutical company Angelini Francesco ACRAF, the same company that discovered the well-known antidepressant trazodone.[1][2][3] Introduced in Europe in 1977, this compound is a phenylpiperazine derivative, classifying it as a Serotonin Antagonist and Reuptake Inhibitor (SARI), a group that also includes trazodone and nefazodone.[1][2][3][4][5] Despite its early introduction and interesting pharmacological profile, this compound's clinical use was limited, and it was either never widely marketed or subsequently withdrawn.[1][2][4][5] Its development, however, provided a crucial stepping stone in the evolution of antidepressant pharmacology, particularly in the understanding of the dual serotonergic and adrenergic mechanisms that led to the creation of its successor, nefazodone.[4] This guide provides a detailed historical and technical overview of this compound's journey in neuroscience research, focusing on its pharmacodynamics, pharmacokinetics, and the preclinical studies that defined its mechanism of action.

Pharmacodynamics: A Dual-Action Mechanism

This compound's primary mechanism of action is characterized by a biphasic effect on the central serotonergic system, acting as both a receptor antagonist and a weak reuptake inhibitor.[4][5][6] A significant portion of its pharmacological activity is attributed to its major active metabolite, 1-(3'-chlorophenyl)piperazine (mCPP).[1][2][4][5]

Receptor and Transporter Binding Affinity

This compound and its metabolite interact with a range of neurotransmitter receptors and transporters. Its profile is notable for potent antagonism at serotonin 5-HT₂ₐ and α₁-adrenergic receptors, with weaker effects on serotonin reuptake. This combination of effects is central to its therapeutic action and its side-effect profile. The binding affinities (Ki) for this compound at various human receptors and transporters are summarized below.

| Target | Binding Affinity (Ki, nM) | Implied Action | Reference(s) |

| Serotonin Receptors | |||

| 5-HT₂ₐ | 36 | Antagonist | [1][2] |

| 5-HT₁ₐ | 85 | Partial Agonist / Antagonist | [1][2][7][8] |

| Adrenergic Receptors | |||

| α₁ | 38 | Antagonist | [1][2] |

| α₂ | 570 | Antagonist | [1][2][8] |

| Monoamine Transporters | |||

| Serotonin (SERT) | 890 | Weak Reuptake Inhibition | [1][2] |

| Norepinephrine (NET) | 20,000 | Negligible Reuptake Inhibition | [1][2] |

| Dopamine (DAT) | 52,000 | Negligible Reuptake Inhibition | [1][2] |

| Other Receptors | |||

| Dopamine D₂ | 2,300 | Very Weak Antagonist | [1][2][8] |

| Histamine H₁ | 3,100 | Very Weak Antagonist | [1][2][8] |

| Muscarinic ACh | >35,000 | Negligible Antagonist | [1][2][8] |

The Role of the Active Metabolite: m-Chlorophenylpiperazine (mCPP)

This compound is extensively metabolized in the body, with a significant portion converted to m-chlorophenylpiperazine (mCPP).[1][2][9] This metabolite is pharmacologically active and contributes substantially to this compound's overall effect. mCPP is known to be an agonist at the 5-HT₂꜀ receptor and an antagonist at the 5-HT₂ₐ receptor.[4][5] The formation of this active metabolite is a key reason for the drug's complex, biphasic action on the serotonin system.[6]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by high metabolism and significant inter-individual variability.[4][5]

| Parameter | Value | Description | Reference(s) |

| Absorption | |||

| Bioavailability | Highly variable, can be as low as 12% | Extensive first-pass metabolism significantly reduces systemic exposure. | [4][5] |

| Tₘₐₓ (Time to Peak) | 1.4 - 4.8 hours | The time to reach maximum plasma concentration after oral administration. | [4][5] |

| Distribution | |||

| Protein Binding | High / Extensive | A large fraction of the drug is bound to plasma proteins. | [4][5] |

| Volume of Distribution (Vd) | 0.23 - 0.69 L/kg | Indicates distribution into tissues. | [4][5] |

| Metabolism | |||

| Primary Pathway | Hepatic (primarily via CYP3A4) | Metabolized into 21 different metabolites, including the active mCPP. | [4][5][9] |

| Metabolic Reactions | Alkyl oxidation, N-dealkylation, phenyl hydroxylation, conjugation | Multiple pathways contribute to its extensive breakdown. | [4][5] |

| Elimination | |||

| Route of Elimination | 78.8% Urine, 9.6% Feces | Primarily eliminated by the kidneys after metabolism. | [4][5] |

| Unchanged Drug | < 0.01% | Very little of the parent drug is excreted without being metabolized. | [4][5] |

| Apparent Clearance | 1.01 mL/min | The rate at which the drug is cleared from the body. | [4] |

Visualizing Pathways and Protocols

Signaling Pathway of this compound

The following diagram illustrates the primary pharmacological actions of this compound and its active metabolite, mCPP, on key neurotransmitter systems.

Caption: this compound's primary signaling pathway and its metabolite's actions.

Experimental Protocols

The characterization of this compound's pharmacodynamic profile relied heavily on standard neuroscience research methodologies, particularly radioligand binding assays and in vivo animal models.

Protocol: Radioligand Receptor Binding Assay

This protocol provides a generalized workflow for determining the binding affinity (Ki) of a compound like this compound to a specific receptor, a key experiment used to generate the data in the pharmacodynamics table.

-

Tissue/Cell Preparation:

-

Homogenize post-mortem human brain tissue or cultured cells expressing the target receptor (e.g., 5-HT₂ₐ) in a cold buffer solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in an assay buffer to a specific protein concentration.

-

-

Competitive Binding Assay:

-

Prepare a series of dilutions of the unlabeled test drug (this compound).

-

In assay tubes, combine the membrane preparation, a fixed concentration of a specific radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors), and varying concentrations of this compound.

-

Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound.

-

Wash the filters quickly with cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Caption: Workflow for a typical radioligand receptor binding assay.

Preclinical and Clinical History

Early Preclinical Findings

Preclinical animal studies were instrumental in defining this compound's unique pharmacological profile.

-

5-HTP-Induced Head Twitch Model: In studies, this compound was shown to inhibit the head-twitch reaction induced by 5-hydroxytryptophan (5-HTP) in both mice and rats, with ED₅₀ values of 2.89 mg/kg and 2.29 mg/kg, respectively.[6] This effect is indicative of 5-HT₂ₐ receptor antagonism.

-

Spinal Flexor Reflex Model: In spinal rats, low doses of this compound (<1 mg/kg) had no effect on the flexor reflex.[6] However, higher doses produced a stimulating action that was delayed, suggesting it was caused by a metabolite.[6] This stimulatory effect was blocked by 5-HT antagonists, providing the first evidence of its biphasic (antagonist/agonist) nature.[6]

-

5-HT₁ₐ Receptor Activity: Further studies using the 8-OH-DPAT-induced reciprocal forepaw treading (RFT) model in rats demonstrated that this compound could inhibit this 5-HT₁ₐ agonist-induced behavior, confirming its antagonistic properties at this receptor.[7]

Clinical Development and Discontinuation

This compound was investigated for several indications, including depression, tremors associated with Parkinson's disease, and extrapyramidal symptoms.[4][5] It progressed to Phase II clinical trials but never achieved widespread clinical use.[4] The primary challenge was its tolerability; the potent α₁-adrenergic blockade, occurring at similar doses required for the desired serotonergic effects, led to significant sedative and cardiovascular side effects like orthostatic hypotension.[4] This unfavorable therapeutic window, where the effective dose was poorly tolerated, ultimately halted its development and led to its withdrawal.[4]

Conclusion: this compound's Legacy in Psychopharmacology

While this compound itself did not become a clinical success, its story is a critical chapter in the history of antidepressant development. The research into its dual mechanism of action and the challenges posed by its side-effect profile directly informed the next generation of SARI antidepressants. The effort to separate the desired serotonergic functions from the problematic adrenergic blockade was a key driver in the development of nefazodone.[4] Therefore, this compound serves as a valuable case study for researchers and drug development professionals, illustrating the complex interplay between receptor pharmacology, metabolism, and clinical viability, and highlighting the iterative process of rational drug design in neuroscience.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mental-health-matters.org [mental-health-matters.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The effect of this compound, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoperidone: A Comprehensive Technical Review of Receptor Binding Affinities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding profile of Etoperidone, an atypical antidepressant. The document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key concepts to facilitate a deeper understanding of its pharmacodynamics.

Introduction

This compound is a phenylpiperazine derivative, structurally related to trazodone and nefazodone.[1] Its mechanism of action is complex, involving interactions with multiple neurotransmitter systems.[2] A thorough understanding of its receptor binding affinities is crucial for elucidating its therapeutic effects and side-effect profile. This guide aims to consolidate the available data on this compound's interactions with key central nervous system receptors.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki) of this compound and its active metabolite, m-chlorophenylpiperazine (mCPP), for various receptors and transporters. Lower Ki values indicate higher binding affinity.

| Target | Ligand | Ki (nM) | Species/Tissue | Reference |

| Serotonin Receptors | ||||

| 5-HT1A | This compound | 20.2 | Rat Cerebral Cortex | [3] |

| 85 | Human | [4] | ||

| mCPP | 18.9 | Rat Cerebral Cortex | [3] | |

| 5-HT2A | This compound | 36 | Human | [4] |

| 5-HT2C | mCPP | - (Agonist) | Human | [5] |

| Adrenergic Receptors | ||||

| α1-Adrenergic | This compound | 38 | Human | [4] |

| α2-Adrenergic | This compound | 570 | Human | [4] |

| Dopamine Receptors | ||||

| D2 | This compound | 2,300 | Human | [4] |

| Histamine Receptors | ||||

| H1 | This compound | 3,100 | Human | [4] |

| Muscarinic Receptors | ||||

| mACh | This compound | >35,000 | Human | [4] |

| Monoamine Transporters | ||||

| Serotonin (SERT) | This compound | 890 | Human | [4] |

| Norepinephrine (NET) | This compound | 20,000 | Human | [4] |

| Dopamine (DAT) | This compound | 52,000 | Human | [4] |

Experimental Protocols

The determination of receptor binding affinities is primarily achieved through radioligand binding assays. These assays measure the interaction of a radiolabeled ligand with its receptor in the presence and absence of a competing unlabeled compound (e.g., this compound).

5-HT1A Receptor Binding Assay (Specific Protocol)

This protocol is based on the methodology used to determine the Ki of this compound at the 5-HT1A receptor.[3]

-

Receptor Source: Synaptosomal membranes prepared from rat cerebral cortex.

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Assay Procedure:

-

Rat cerebral cortical synaptosomes are incubated with a fixed concentration of [3H]8-OH-DPAT.

-

Increasing concentrations of this compound are added to compete for binding to the 5-HT1A receptors.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

-

Determination of Non-Specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, potent 5-HT1A ligand (e.g., serotonin) to saturate all specific binding sites.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

General Radioligand Competition Binding Assay (Representative Protocol)

The following is a generalized protocol for a radioligand competition binding assay, which can be adapted for various receptors such as 5-HT2A, α1-adrenergic, and D2.

-

Receptor Source: Membranes from cells recombinantly expressing the human receptor of interest (e.g., HEK293 cells) or homogenized brain tissue from animal models.

-

Radioligand: A specific, high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]Prazosin for α1-adrenergic, [3H]Spiperone for D2).

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH containing ions and other components to optimize receptor binding.

-

Assay Procedure:

-

Aliquots of the receptor preparation are incubated with a fixed concentration of the radioligand (typically at or below its Kd value).

-

A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Determination of Non-Specific Binding: A parallel set of experiments is conducted in the presence of a high concentration of a known, potent, and unlabeled ligand for the target receptor to define non-specific binding.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Generalized workflow of a radioligand competition binding assay.

Signaling Pathways

This compound's antagonism at 5-HT2A and α1-adrenergic receptors inhibits their respective downstream signaling cascades. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by their endogenous ligands (serotonin and norepinephrine, respectively), activate the Gq/11 pathway.

Caption: Inhibition of Gq/11 signaling by this compound's receptor antagonism.

Activation of the Gq/11 protein by these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By acting as an antagonist, this compound blocks the initial receptor activation, thereby inhibiting this entire signaling cascade.

Conclusion

This compound exhibits a complex pharmacological profile characterized by moderate to high affinity for several serotonin and adrenergic receptor subtypes, and lower affinity for dopamine receptors and monoamine transporters. Its primary mechanism appears to be the antagonism of 5-HT2A and α1-adrenergic receptors. The detailed understanding of these interactions, facilitated by the methodologies and data presented in this guide, is essential for the rational design and development of novel therapeutics with optimized efficacy and safety profiles.

References

- 1. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT(2C) receptor activation by m-chlorophenylpiperazine detected in humans with fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies on the Long-Term Effects of Etoperidone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Etoperidone is a second-generation antidepressant, structurally related to trazodone and nefazodone.[1] Its therapeutic effects are believed to be mediated through its antagonist activity at serotonin 5-HT2A receptors and its inhibition of serotonin reuptake.[1] Additionally, it possesses antagonist properties at α1-adrenergic receptors, which contribute to its side-effect profile, including sedation and orthostatic hypotension.[1][2] Understanding the long-term consequences of this compound administration is critical for a thorough risk-benefit assessment. This document consolidates the available preclinical data and discusses the requisite long-term safety studies for a compound of this class.

Pharmacodynamics and Mechanism of Action

This compound exhibits a complex and biphasic action on the central serotonergic system.[3] It acts as an antagonist at 5-HT2A and 5-HT1A receptors.[4] The antagonistic activity at 5-HT1A receptors is a predominant effect.[4] However, it is suggested that an active metabolite may be responsible for a delayed serotonergic agonist effect.[3] The primary active metabolite of this compound is m-chlorophenylpiperazine (mCPP), which itself has a complex serotonergic profile, acting as an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors.[1][5] The dual action of this compound and its metabolite on various serotonin receptor subtypes, along with its α1-adrenergic blockade, underpins its therapeutic and adverse effect profile.

Signaling Pathway Overview

The interaction of this compound and its metabolite, mCPP, with key receptors initiates intracellular signaling cascades. The diagram below illustrates the proposed mechanism of action.

Figure 1: Proposed Mechanism of Action of this compound.

Pharmacokinetics and Metabolism

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[5] Its oral bioavailability is low and variable, which is attributed to significant first-pass metabolism.[1][6] The major metabolic pathways include alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation.[1] This extensive metabolism results in the formation of numerous metabolites, with m-chlorophenylpiperazine (mCPP) being a principal active metabolite.[1][5] The pharmacokinetic profile suggests that long-term administration would lead to steady-state concentrations of both the parent drug and its metabolites, making the toxicological assessment of both entities crucial.

Metabolic Pathway of this compound

The following diagram outlines the primary metabolic conversion of this compound.

Figure 2: Simplified Metabolic Pathway of this compound.

Long-Term Preclinical Safety Studies: A Framework

While specific long-term preclinical data for this compound is not extensively published, the following sections detail the types of studies that are standard requirements for the registration of a new pharmaceutical agent intended for chronic use.

Chronic Repeated-Dose Toxicity

These studies are designed to characterize the toxicological profile of a substance following prolonged and repeated administration.

Experimental Protocol:

-

Species: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).

-

Duration: The duration of the study is guided by the intended duration of clinical use, often up to 6 months for rodents and 9 months for non-rodents for drugs intended for long-term treatment.[7][8]

-

Dose Levels: A minimum of three dose levels (low, intermediate, and high) and a control group are used. The high dose is intended to produce some evidence of toxicity, while the low dose should be a no-observed-adverse-effect level (NOAEL).[7][9]

-

Route of Administration: The clinical route of administration is used.

-

Parameters Monitored: Include clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs and tissues.

Data Presentation:

| Parameter | Species | Duration | Key Findings (Hypothetical) |

| NOAEL | Rat | 6 months | e.g., 10 mg/kg/day |

| Dog | 9 months | e.g., 5 mg/kg/day | |

| Target Organs | Rat | 6 months | e.g., Liver (enzyme induction), CNS (sedation) |

| Dog | 9 months | e.g., Cardiovascular (hypotension), Liver |

Carcinogenicity Studies

These studies are conducted to assess the tumorigenic potential of a drug. For pharmaceuticals intended for chronic or intermittent long-term use, carcinogenicity studies are generally required.[10]

Experimental Protocol:

-

Species: Typically conducted in two rodent species, often rats and mice.[11]

-

Duration: Life-long studies, approximately 24 months in rats and 18-24 months in mice.

-

Dose Levels: Multiple dose levels are selected based on data from chronic toxicity studies, aiming for the maximum tolerated dose (MTD) as the high dose.

-

Parameters Monitored: Survival, clinical signs, body weight, food consumption, and comprehensive histopathological examination of all tissues for neoplastic and non-neoplastic lesions.

Data Presentation:

| Finding | Species | Dose Levels | Results (Hypothetical) |

| Tumor Incidence | Rat | 0, 5, 15, 50 mg/kg/day | e.g., No statistically significant increase in tumors. |

| Mouse | 0, 10, 30, 100 mg/kg/day | e.g., Increased incidence of liver adenomas in high-dose males. |

Reproductive and Developmental Toxicity

A series of studies are performed to evaluate the potential effects of the drug on all aspects of reproduction.[12]

Experimental Protocol:

-

Fertility and Early Embryonic Development (Segment I): Male and female rodents are dosed prior to and during mating and through early gestation in females.

-

Embryo-Fetal Development (Segment II): Pregnant animals (typically one rodent and one non-rodent species) are dosed during the period of organogenesis.

-

Prenatal and Postnatal Development (Segment III): Pregnant rodents are dosed from implantation through lactation, and the offspring are evaluated for growth, development, and reproductive function.

-

Dose Selection: The high dose should induce some maternal toxicity to ensure adequate fetal exposure.[13]

Data Presentation:

| Study | Species | Key Endpoints | Findings (Hypothetical) |

| Fertility | Rat | Mating, fertility, implantation | e.g., No effects on fertility. |

| Embryo-Fetal | Rat, Rabbit | Malformations, variations | e.g., No teratogenic effects. |

| Pre/Postnatal | Rat | Pup viability, growth, development | e.g., Decreased pup weight at maternally toxic doses. |

Genotoxicity

A battery of tests is conducted to assess the potential of a drug to induce genetic mutations or chromosomal damage.

Experimental Protocol:

-

Gene Mutation: Bacterial reverse mutation assay (Ames test).[14]

-

Chromosomal Aberration: In vitro (e.g., in human lymphocytes) and in vivo (e.g., rodent bone marrow micronucleus test) assays.[14]

Data Presentation:

| Assay | System | Metabolic Activation | Result (Hypothetical) |

| Ames Test | S. typhimurium | With and without S9 | Negative |

| Micronucleus Test | Mouse Bone Marrow | In vivo | Negative |

Safety Pharmacology

These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[15]

Experimental Protocol:

-

Core Battery: Focuses on the cardiovascular, respiratory, and central nervous systems.[16]

-

Cardiovascular: In vivo studies in conscious animals (e.g., dog, monkey) to assess blood pressure, heart rate, and ECG. In vitro assays (e.g., hERG channel assay) to evaluate proarrhythmic potential.

-

Central Nervous System: Functional observational battery (FOB) and locomotor activity in rodents.

-

Respiratory System: Evaluation of respiratory rate and function in rodents.

Data Presentation:

| System | Assay | Species | Key Findings (Hypothetical) |

| Cardiovascular | Telemetry | Dog | Dose-dependent decrease in blood pressure, no effect on QT interval. |

| CNS | FOB | Rat | Sedation and decreased motor activity at high doses. |

| Respiratory | Plethysmography | Rat | No adverse effects on respiratory function. |

Discussion and Conclusion

The publicly available preclinical data on the long-term effects of this compound is limited. However, based on its pharmacological profile and its classification as a phenylpiperazine antidepressant intended for chronic administration, a comprehensive battery of long-term safety studies would have been requisite for its regulatory evaluation. These studies would have thoroughly investigated its potential for chronic organ toxicity, carcinogenicity, reproductive and developmental toxicity, genotoxicity, and adverse effects on vital organ functions.

The known metabolism of this compound to the active metabolite mCPP is a critical consideration in its long-term safety profile, as the toxicology of both the parent compound and the metabolite would contribute to the overall risk assessment. The α1-adrenergic antagonism of this compound points to a potential for long-term cardiovascular effects, such as hypotension, which would be carefully evaluated in chronic toxicity and safety pharmacology studies.

For researchers and drug development professionals, the absence of detailed published long-term preclinical data for this compound underscores the importance of accessing complete regulatory submission packages for a thorough safety evaluation. In the absence of such data, a conservative approach would involve considering the potential for class-related effects observed with other phenylpiperazine antidepressants and conducting a comprehensive preclinical toxicology program in line with current international guidelines.

References

- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on sympathetic and pituitary-adrenal responses to diverse stressors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Repeated dose toxicity - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Frontiers | A new database contains 520 studies investigating the carcinogenicity data of 238 pharmaceuticals across 14 ATC classifications [frontiersin.org]

- 12. fda.gov [fda.gov]

- 13. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 14. pharmaron.com [pharmaron.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]

Etoperidone's potential as a tool for studying serotonergic pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Etoperidone, a phenylpiperazine derivative, presents a complex and multifaceted pharmacological profile, making it a valuable tool for the investigation of serotonergic pathways. This document provides a comprehensive technical overview of this compound, its primary metabolite meta-chlorophenylpiperazine (mCPP), and their interactions with the serotonin system. Detailed quantitative data on receptor binding affinities and functional assay results are presented in tabular format for ease of comparison. Furthermore, this guide outlines key experimental methodologies for studying this compound's effects and provides visualizations of its signaling pathways and metabolic processes to facilitate a deeper understanding of its utility in neuroscience research.

Introduction

The serotonergic system, with its vast network of receptors and intricate signaling cascades, plays a pivotal role in regulating a wide array of physiological and psychological processes. Understanding the nuances of this system is paramount for the development of novel therapeutics for a variety of neuropsychiatric disorders. Pharmacological tools that exhibit distinct interactions with specific components of the serotonergic machinery are indispensable for dissecting these complex pathways.

This compound, originally developed as an atypical antidepressant, possesses a unique pharmacological signature characterized by its interactions with multiple serotonin receptor subtypes and the serotonin transporter.[1] Its biphasic effect on serotonin transmission, acting as both a receptor antagonist and a weak reuptake inhibitor, offers a distinctive lens through which to study serotonergic function.[2][3][4] This guide delves into the core pharmacological properties of this compound and its active metabolite, mCPP, highlighting their potential as research tools for the scientific community.

Pharmacological Profile

This compound's actions on the central nervous system are primarily mediated by its direct effects and the activity of its major metabolite, 1-(3'-chlorophenyl)piperazine (mCPP).[2][3]

Receptor and Transporter Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, nM) of this compound and its metabolite mCPP for key serotonergic and other relevant receptors and transporters. This quantitative data provides a clear comparison of their potency at various molecular targets.

Table 1: Binding Affinity (Ki, nM) of this compound for Human Receptors and Transporters [1]

| Target | Ki (nM) |

| 5-HT2A Receptor | 36 |

| α1-Adrenergic Receptor | 38 |

| 5-HT1A Receptor | 85 |

| α2-Adrenergic Receptor | 570 |

| Serotonin Transporter (SERT) | 890 |

| D2 Dopamine Receptor | 2,300 |

| H1 Histamine Receptor | 3,100 |

| Norepinephrine Transporter (NET) | 20,000 |

| Dopamine Transporter (DAT) | 52,000 |

| Muscarinic Acetylcholine Receptors | >35,000 |

Table 2: Binding Affinity (Ki, nM) of this compound, Trazodone, and mCPP for 5-HT1A Receptors (Rat Cerebral Cortical Synaptosomes) [5]

| Compound | Ki (nM) |

| This compound | 20.2 |

| Trazodone | 23.6 |

| mCPP | 18.9 |

Functional Activity

This compound exhibits a complex functional profile, acting as an antagonist at some serotonin receptors while its metabolite, mCPP, can act as an agonist at others.

-

5-HT2A Receptor: this compound is a potent antagonist.[2]

-

5-HT2C Receptor: Its major metabolite, mCPP, is an agonist.[2]

-

5-HT1A Receptor: Studies suggest that this compound and mCPP have a predominantly antagonistic activity at 5-HT1A receptors, although weak partial agonism cannot be ruled out.[5]

-

Serotonin Transporter (SERT): this compound is a weak inhibitor of serotonin reuptake.[1]

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling and metabolic pathways associated with this compound.

Caption: this compound's interaction with the serotonergic synapse.

Caption: Primary metabolic pathways of this compound.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols for investigating the serotonergic effects of this compound.

Radioligand Binding Assays

This protocol is used to determine the binding affinity of this compound and its metabolites for various receptors and transporters.

Objective: To quantify the affinity (Ki) of a test compound for a specific molecular target.

Materials:

-

Cell membranes expressing the target receptor or transporter (e.g., from transfected cell lines or specific brain regions).

-

Radioligand specific for the target (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

-

Test compound (this compound, mCPP).

-

Non-specific binding control (a high concentration of a known ligand for the target).

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), test compound (for displacement), or non-specific control.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the displacement data using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays: 5-HTP-Induced Head-Twitch Response

This assay is a classic behavioral model used to assess the in vivo effects of compounds on the 5-HT2A receptor.

Objective: To evaluate the 5-HT2A receptor antagonist activity of this compound in vivo.

Animals: Male mice or rats.

Materials:

-

This compound.

-

5-Hydroxytryptophan (5-HTP), a serotonin precursor.

-

Vehicle (e.g., saline, DMSO).

Procedure:

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneally, i.p.).

-

After a predetermined pretreatment time, administer 5-HTP.

-

Immediately after 5-HTP administration, place the animal in an observation chamber.

-

Observe and count the number of head twitches over a specified period (e.g., 30 minutes).

-

Compare the number of head twitches in the this compound-treated group to the vehicle-treated group. A significant reduction in head twitches indicates 5-HT2A antagonist activity.

-

Calculate the ED50 value, the dose of this compound that reduces the head-twitch response by 50%.[4]

In Vivo Functional Assay: Reciprocal Forepaw Treading (RFT) in Reserpinized Rats

This model is utilized to differentiate between 5-HT1A receptor agonist and antagonist activity in vivo.[5]

Objective: To determine the functional nature of this compound's interaction with 5-HT1A receptors.

Animals: Male rats.

Materials:

-

This compound.

-

Reserpine.

-

8-OH-DPAT (a selective 5-HT1A receptor agonist).

-

Vehicle.

Procedure:

-

Pretreat rats with reserpine to deplete monoamine stores.

-

To assess for agonist activity, administer this compound or vehicle to reserpinized rats and observe for the elicitation of RFT.

-

To assess for antagonist activity, administer this compound or vehicle to reserpinized rats, followed by a challenge with 8-OH-DPAT.

-

Score the animals for the presence and intensity of RFT.

-

Inhibition of 8-OH-DPAT-induced RFT by this compound indicates 5-HT1A antagonist activity.[5]

-

Calculate the ID50, the dose that inhibits the 8-OH-DPAT-induced response by 50%.[5]

Conclusion

This compound's distinct pharmacological profile, characterized by its potent 5-HT2A antagonism, moderate 5-HT1A antagonism, and weak serotonin reuptake inhibition, coupled with the unique agonist/antagonist properties of its primary metabolite mCPP, establishes it as a versatile tool for serotonergic research. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this compound in their investigations of the complex serotonergic system. By carefully considering its multifaceted interactions, scientists can employ this compound to probe specific serotonergic pathways, validate novel drug targets, and ultimately contribute to a more profound understanding of serotonin's role in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The effect of this compound, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoperidone: An Early Clinical Overview of a Withdrawn Antidepressant

For Drug Development Professionals, Researchers, and Scientists

Etoperidone, an atypical antidepressant developed in the 1970s, has seen a history marked by limited market release and eventual withdrawal. This technical guide synthesizes the available early data on this compound, focusing on its pharmacological profile and the clinical context of its development. Due to the scarcity of detailed early clinical trial publications, this document summarizes known quantitative data and outlines the general understanding of its mechanism of action, acknowledging the limitations in available detailed experimental protocols from its initial investigation period.

Pharmacodynamic Profile

This compound is classified as a serotonin antagonist and reuptake inhibitor (SARI), similar in structure and function to trazodone and nefazodone.[1] Its primary mechanism of action involves the modulation of serotonergic and adrenergic systems. The activity of this compound is significantly influenced by its major metabolite, m-chlorophenylpiperazine (mCPP).[2][3]

A summary of the available binding affinity (Ki) data for this compound at various neuroreceptors is presented in Table 1. This data provides insight into its potential therapeutic effects and side-effect profile.

Table 1: this compound Receptor Binding Affinity

| Receptor/Transporter | K_i_ (nM) |

| Serotonin Transporter (SERT) | 890 |

| Norepinephrine Transporter (NET) | 20,000 |

| Dopamine Transporter (DAT) | 52,000 |

| 5-HT_2A_ Receptor | 36 |

| α_1_-Adrenergic Receptor | 38 |

| 5-HT_1A_ Receptor | 85 |

| α_2_-Adrenergic Receptor | 570 |

| D_2_ Receptor | 2,300 |

| H_1_ Receptor | 3,100 |

| Muscarinic Acetylcholine Receptors | >35,000 |

Data sourced from in vitro studies.[1]

Pharmacokinetic Properties

The metabolism of this compound is extensive, with its effects largely attributed to its active metabolite, mCPP.[1][2] Key pharmacokinetic parameters for this compound are summarized in Table 2.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Metabolism | Extensively metabolized into m-chlorophenylpiperazine (mCPP) by CYP3A4.[4][5] |

| Elimination | Primarily renal (78.8% of an oral dose found in urine) and fecal (9.6% in feces). Less than 0.01% is excreted as unchanged drug.[2] |

| Protein Binding | Extensive plasma protein binding.[2] |

| Volume of Distribution | 0.23 to 0.69 L/kg.[2] |

Mechanism of Action: A Signaling Pathway Perspective

This compound's therapeutic and adverse effects are a consequence of its interaction with multiple receptor systems. The diagram below illustrates the proposed signaling pathways influenced by this compound and its active metabolite, mCPP.

Early Clinical Development and Outcomes: A Narrative Summary

This compound was developed by Angelini and introduced in some European markets, such as Spain and Italy, in the late 1970s.[1][2][6] It was studied for the treatment of depression, tremors associated with Parkinson's disease, extrapyramidal symptoms, and male impotence.[2][3] However, the drug is no longer marketed, and it is unclear if it ever received approval in major markets like the United States.[1][7]

The discontinuation of this compound appears to be related to a challenging side-effect profile, where the effective therapeutic dose was poorly tolerated.[2] This has been attributed to its combined serotonergic and adrenergic activities.[2] Efforts to separate these functions led to the development of related compounds like nefazodone.[2]

Experimental Protocols: A General Reconstruction

While specific protocols for this compound's early clinical trials are not available, a general workflow for such studies during that era can be inferred. The diagram below illustrates a likely experimental workflow for a Phase 1 clinical trial of an antidepressant like this compound.

Conclusion

This compound represents an early effort in the development of atypical antidepressants. While its clinical journey was short-lived, its pharmacological profile and the reasons for its discontinuation offer valuable lessons for modern drug development. The challenges in balancing efficacy with tolerability, particularly concerning multi-receptor activity, remain a central theme in psychopharmacology. The lack of detailed, publicly accessible early clinical trial data for this compound underscores the evolution in clinical trial reporting and data sharing standards over the past several decades. This guide provides a summary of the currently available information, highlighting the scientific understanding of this compound's properties while acknowledging the historical data limitations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. List of antidepressants - Wikipedia [en.wikipedia.org]

The Central Role of Cytochrome P450 3A4 in the Metabolic Transformation of Etoperidone to m-Chlorophenylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the metabolic conversion of the atypical antidepressant etoperidone to its active metabolite, m-chlorophenylpiperazine (mCPP). A comprehensive review of in vitro studies establishes that cytochrome P450 3A4 (CYP3A4) is the principal enzyme mediating this biotransformation. This document details the metabolic pathways of this compound, presents quantitative data on enzyme kinetics, and outlines detailed experimental protocols for studying this metabolic process. Furthermore, visualizations of the metabolic pathway, experimental workflows, and relevant signaling pathways are provided to facilitate a deeper understanding of the pivotal role of CYP3A4 in the metabolism of this compound.

Introduction

This compound is a phenylpiperazine antidepressant that undergoes extensive hepatic metabolism.[1] One of its major metabolites, m-chlorophenylpiperazine (mCPP), is pharmacologically active and contributes to the overall therapeutic and potential adverse effects of the parent drug.[1] The primary enzyme responsible for the metabolism of a vast number of clinically used drugs is cytochrome P450 3A4 (CYP3A4), which is highly expressed in the liver and intestine.[2] Understanding the specific role of CYP3A4 in the formation of mCPP from this compound is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring drug safety and efficacy.

In vitro studies utilizing human liver microsomes, hepatic S9 fractions, and recombinant CYP enzymes have been instrumental in elucidating the metabolic fate of this compound.[3][4] These studies have consistently demonstrated that CYP3A4 is the predominant enzyme responsible for the metabolism of this compound, including its conversion to mCPP.[3][5] This guide will synthesize the findings from these key studies to provide a comprehensive technical overview for researchers and professionals in the field of drug development.

Metabolic Pathways of this compound

In vitro studies have identified three primary metabolic pathways for this compound[3]:

-

Alkyl Hydroxylation: This pathway leads to the formation of OH-ethyl-etoperidone (M1).

-

Phenyl Hydroxylation: This results in the formation of OH-phenyl-etoperidone (M2).

-

N-dealkylation: This pathway directly produces m-chlorophenylpiperazine (mCPP, M8) and triazole propyl aldehyde.

A significant finding is that mCPP can also be formed through the N-dealkylation of the major metabolite, OH-ethyl-etoperidone (M1), a reaction that is also predominantly catalyzed by CYP3A4.[3]

Metabolic Pathway Diagram

Caption: Metabolic pathways of this compound highlighting the central role of CYP3A4.

Quantitative Analysis of this compound Metabolism

The following tables summarize the key quantitative data from in vitro studies on this compound metabolism.

Table 1: Contribution of CYP3A4 to this compound Metabolism

| Metabolic Reaction | Key Finding | Reference |

| Formation of M1, M2, M3, and mCPP (M8) | Formation rates are 10-100 times greater with CYP3A4 than other CYP isoforms. | [3] |

| Conversion of M1 to mCPP (M8) | Predominantly mediated by CYP3A4. | [3] |

Table 2: Kinetic Parameters of this compound Metabolism

| Reaction | Enzyme | Km | Vmax | Intrinsic Clearance (Vmax/Km) | Reference |

| This compound → mCPP (M8) | CYP3A4 | Not Reported | Not Reported | Not Reported | |

| M1 → mCPP (M8) | CYP3A4 | Not Reported | 503.0 ± 3.1 pmol/nmol CYP/min | Not Reported | [3] |

Note: The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the direct conversion of this compound to mCPP, and the inhibition constant (Ki) of this compound for CYP3A4 have not been reported in the reviewed literature.

Experimental Protocols

While a complete, step-by-step protocol specifically for this compound is not publicly available, the following sections detail the methodologies for key experiments based on established practices for in vitro drug metabolism studies.

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to determine the metabolic profile of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (typically 0.1-1.0 mg/mL final concentration), and this compound stock solution (final concentration typically in the range of 1-100 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold quenching solvent (e.g., 2 volumes of acetonitrile).

-

Sample Preparation: Centrifuge the quenched sample to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the supernatant for the presence of this compound and its metabolites, including mCPP, using a validated LC-MS/MS method.

CYP3A4 Inhibition Assay

This protocol determines the inhibitory potential of a compound on CYP3A4 activity using a probe substrate.

Materials:

-

This compound (as a potential inhibitor)

-

CYP3A4 probe substrate (e.g., midazolam or testosterone)

-

Ketoconazole (as a positive control inhibitor)

-

Pooled human liver microsomes or recombinant CYP3A4

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the probe substrate, this compound, and ketoconazole.

-

Incubation Mixture: Combine the buffer, microsomes/recombinant CYP3A4, and varying concentrations of this compound or ketoconazole.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add the probe substrate and the NADPH regenerating system to initiate the reaction.

-

Incubation: Incubate at 37°C for a time within the linear range of metabolite formation.

-

Termination and Sample Preparation: Stop the reaction and prepare the samples as described in the previous protocol.

-

Analysis: Quantify the formation of the probe substrate's metabolite using LC-MS/MS.

-

Data Analysis: Calculate the IC50 value for this compound's inhibition of CYP3A4 activity.

Experimental Workflow Diagram

Caption: General workflow for in vitro metabolism studies of this compound.

Regulation of CYP3A4 Expression

The expression of CYP3A4 is regulated by nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). Xenobiotics can bind to and activate these receptors, leading to an increase in the transcription of the CYP3A4 gene. To date, there is no specific information in the reviewed literature to suggest that this compound or its metabolites are inducers of CYP3A4 via these signaling pathways.

General CYP3A4 Induction Pathway

References

- 1. Metabolism of m-CPP, trazodone, nefazodone, and this compound: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]